BAY-1316957 is a compound under investigation primarily for its therapeutic potential in pain management and its role as a prostaglandin E2 receptor antagonist. This compound has garnered attention due to its ability to provide rapid pain relief and improve the quality of life for patients suffering from various pain-related conditions.
BAY-1316957 was developed by Bayer AG, a global pharmaceutical and life sciences company. The compound is part of a broader research initiative focused on the modulation of inflammatory pathways, particularly those involving prostaglandins, which are known to play a significant role in pain and inflammation.
BAY-1316957 is classified as a non-steroidal anti-inflammatory drug (NSAID) due to its mechanism of action targeting the prostaglandin E2 receptors. It is specifically categorized as a selective antagonist of the prostaglandin E2 receptor subtype EP4, which is implicated in mediating pain and inflammatory responses.
The synthesis of BAY-1316957 involves several key steps that utilize standard organic chemistry techniques. While specific proprietary details regarding its synthesis are not publicly disclosed, the general approach includes:
The synthesis may employ techniques such as:
BAY-1316957 has a complex molecular structure characterized by multiple rings and functional groups that are crucial for its activity. The precise molecular formula is not publicly detailed, but it typically includes elements such as carbon, hydrogen, nitrogen, and oxygen.
The compound's molecular weight and structural data can be derived from its chemical registry number (1613264-40-6), which can be used to access detailed information from chemical databases.
BAY-1316957 undergoes various chemical reactions typical for drug candidates, including:
The interactions with biological targets can be studied using:
BAY-1316957 exerts its therapeutic effects primarily through the antagonism of the prostaglandin E2 receptor subtype EP4. This receptor is known to mediate pain signaling pathways. By blocking this receptor, BAY-1316957 can inhibit the downstream signaling cascades that lead to increased pain sensitivity.
Research indicates that treatment with BAY-1316957 results in significant reductions in pain levels in experimental models, suggesting a robust mechanism of action against inflammatory pain.
BAY-1316957 exhibits properties typical of small organic molecules used in pharmacology:
Chemical properties include:
BAY-1316957 has several scientific applications, particularly in:
This compound represents a promising avenue for developing new therapies aimed at managing chronic pain conditions effectively while minimizing side effects associated with traditional NSAIDs.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2